Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-
CAS No.: 917909-03-6
Cat. No.: VC16915363
Molecular Formula: C14H13N3OS
Molecular Weight: 271.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917909-03-6 |
|---|---|
| Molecular Formula | C14H13N3OS |
| Molecular Weight | 271.34 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H13N3OS/c1-2-18-12-6-4-3-5-11(12)17-13-10-7-8-19-14(10)16-9-15-13/h3-9H,2H2,1H3,(H,15,16,17) |
| Standard InChI Key | IHTMKYOLSXBEBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Introduction
Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-, is a complex organic compound featuring a thieno[2,3-d]pyrimidine core with an ethoxyphenyl group attached. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The molecular formula of this compound is C14H13N3OS, and its molecular weight is approximately 271.34 g/mol, although some sources may slightly vary in their calculations .
Structural Features and Synthesis
The compound's structure includes a thieno[2,3-d]pyrimidine ring system, which is a fused heterocyclic ring consisting of a thiophene and a pyrimidine ring. The presence of an ethoxyphenyl group and an amino group at the 4-position of the pyrimidine ring contributes to its unique properties. Synthesis methods for similar thienopyrimidines often involve condensation reactions and cyclization processes using various reagents like cyanoacetamides and tin(IV) chloride .
Biological Activities and Applications
Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-, has been explored for its potential as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 plays a crucial role in modulating cellular levels of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes related to inflammation and pain perception. By inhibiting PDE4, this compound may help increase cAMP levels, thereby influencing these processes.
Research Findings and Studies
Several studies have focused on the synthesis and biological evaluation of thienopyrimidine derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, analgesic, and anticancer applications. For instance, thieno[2,3-d]pyrimidine derivatives have been investigated for their antibacterial and cytotoxic activities .
Comparison with Similar Compounds
Other compounds in the thienopyrimidine class, such as N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine, share similar structural features but differ in their substituents. These variations can significantly affect their biological activities and applications. For example, N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has a molecular weight of 257.311 g/mol and is predicted to have a boiling point of approximately 312.4°C .
Table: Comparison of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|
| N-(2-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine | C14H13N3OS | 271.34 | N/A |
| N-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine | C13H11N3OS | 257.311 | 312.4±37.0 |
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